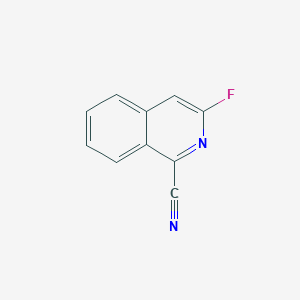
3-Fluoroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluoroisoquinoline-1-carbonitrile can be synthesized via various methods. One common approach involves the nucleophilic or electrophilic substitution of 1-haloisoquinolines to introduce the fluorine atom. Another method involves the intramolecular S_N_V reactions of ortho-functionalized β,β-difluorostyrenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoquinolines .
Aplicaciones Científicas De Investigación
3-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 3-Fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-Fluoroisoquinoline
- 2-Fluoroisoquinoline
- 4-Fluoroisoquinoline
Comparison: 3-Fluoroisoquinoline-1-carbonitrile is unique due to the position of the fluorine atom and the carbonitrile group. This specific structure imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For example, the position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C10H5FN2 |
|---|---|
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
3-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
Clave InChI |
BGYWOYZJHNIPRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N=C2C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


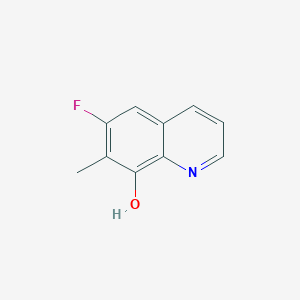
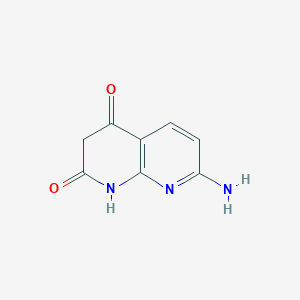
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)



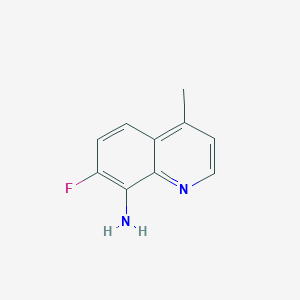
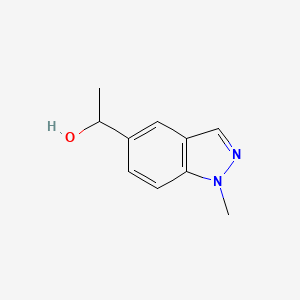

![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)

